2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
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Overview
Description
2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and thiophene groups. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and significant role in medicinal chemistry . The compound’s unique structure makes it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves multi-step organic reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzamide.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions . The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides, while substitution of the bromine atom can produce various substituted benzamides .
Scientific Research Applications
2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the benzamide core can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(thiophen-2-ylmethyl)benzamide
- 2-bromo-N-(thiophen-3-ylmethyl)benzamide
- 2-bromo-N-(furan-2-yl(thiophen-3-yl)methyl)benzamide
Uniqueness
2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is unique due to the presence of two thiophene rings, which enhance its aromaticity and potential for π-π interactions. This structural feature distinguishes it from similar compounds and contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
2-bromo-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNOS2/c17-13-5-2-1-4-12(13)16(19)18-15(11-7-9-20-10-11)14-6-3-8-21-14/h1-10,15H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCQIROVRAHYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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